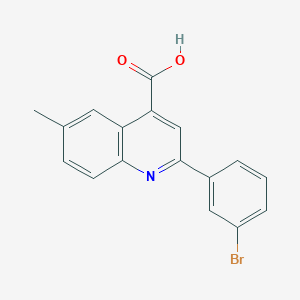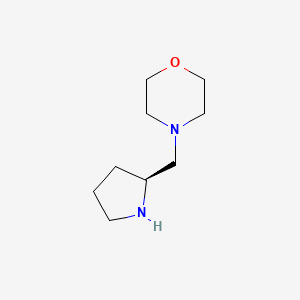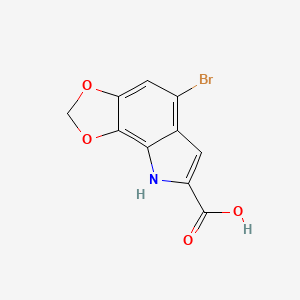
3-Cyclopropylbenzaldehyde
描述
3-Cyclopropylbenzaldehyde is an organic compound with the molecular formula C10H10O. It is characterized by a benzene ring substituted with a cyclopropyl group at the third position and an aldehyde group at the first position. This compound is used in various chemical syntheses and research applications due to its unique structural properties .
作用机制
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 3-Cyclopropylbenzaldehyde are not well-documented. Given the compound’s structure, it may be involved in various biochemical reactions. Without specific knowledge of its targets and mode of action, it is difficult to predict which pathways might be affected .
Pharmacokinetics
Therefore, its bioavailability and how it is processed in the body remain unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
生化分析
Biochemical Properties
3-Cyclopropylbenzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase . These interactions can lead to the disruption of cellular redox homeostasis, making this compound a potential chemosensitizing agent in antifungal treatments . The compound’s ability to modulate enzyme activity highlights its potential as a biochemical tool for studying oxidative stress and related cellular processes.
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In fungal cells, it disrupts antioxidation systems, leading to increased sensitivity to oxidative stress This disruption can inhibit fungal growth and enhance the efficacy of conventional antifungal agents
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with key biomolecules. It has been found to inhibit the activity of enzymes such as superoxide dismutases and glutathione reductase, leading to an accumulation of reactive oxygen species (ROS) within cells . This increase in ROS levels can trigger oxidative damage to cellular components, ultimately affecting cell viability and function. The compound’s ability to modulate enzyme activity and ROS levels underscores its potential as a tool for investigating oxidative stress mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and potential cellular damage. These findings highlight the importance of considering temporal factors when using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate oxidative stress pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative damage to tissues and organs. These dosage-dependent effects underscore the need for careful dose optimization in experimental studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress and redox regulation. It interacts with enzymes such as superoxide dismutases and glutathione reductase, influencing the flux of metabolites through these pathways . The compound’s impact on metabolic flux and metabolite levels can provide insights into the regulation of oxidative stress and the development of related diseases.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been observed to localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum . These localizations can affect its activity and function, providing valuable information for studying its biochemical properties and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: 3-Cyclopropylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with benzaldehyde under controlled conditions. The reaction typically requires an inert atmosphere and a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods: In an industrial setting, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 3-cyclopropylbenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to 3-cyclopropylbenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: 3-Cyclopropylbenzoic acid.
Reduction: 3-Cyclopropylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学研究应用
3-Cyclopropylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
相似化合物的比较
Benzaldehyde: Lacks the cyclopropyl group, making it less sterically hindered.
4-Cyclopropylbenzaldehyde: The cyclopropyl group is at the fourth position, altering its reactivity and steric properties.
2-Cyclopropylbenzaldehyde: The cyclopropyl group is at the second position, affecting its chemical behavior differently.
Uniqueness: 3-Cyclopropylbenzaldehyde is unique due to the position of the cyclopropyl group, which influences its chemical reactivity and interactions. This structural feature makes it a valuable compound in various synthetic and research applications .
属性
IUPAC Name |
3-cyclopropylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6-7,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHGKAMBYJGYOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443927 | |
| Record name | 3-cyclopropylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201851-03-8 | |
| Record name | 3-cyclopropylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyclopropylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


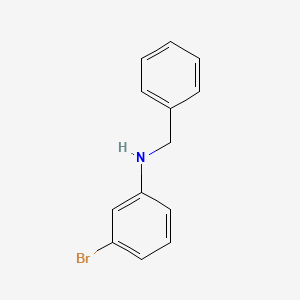
![methyl (1S,10S,12R,13E)-18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate](/img/structure/B1278026.png)
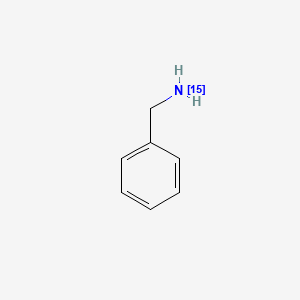
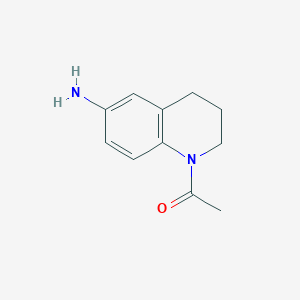
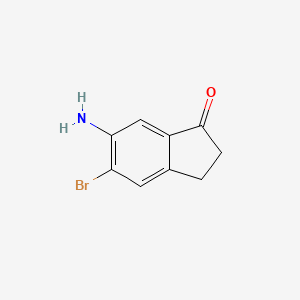
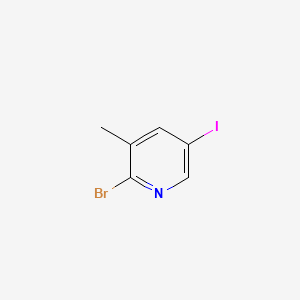
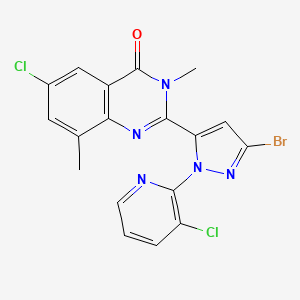
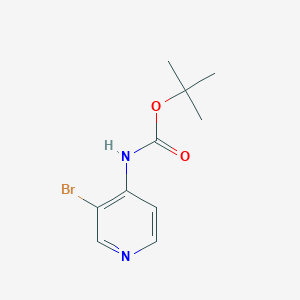
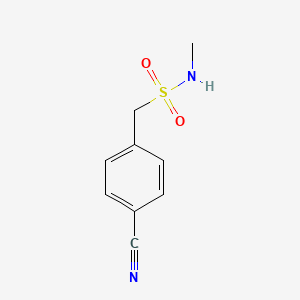
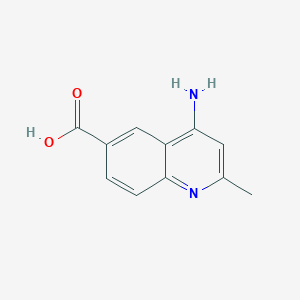
![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)
